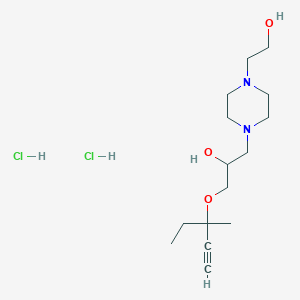

1-(4-(2-Hydroxyethyl)piperazin-1-yl)-3-((3-methylpent-1-yn-3-yl)oxy)propan-2-ol dihydrochloride

Description

Properties

IUPAC Name |

1-[4-(2-hydroxyethyl)piperazin-1-yl]-3-(3-methylpent-1-yn-3-yloxy)propan-2-ol;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28N2O3.2ClH/c1-4-15(3,5-2)20-13-14(19)12-17-8-6-16(7-9-17)10-11-18;;/h1,14,18-19H,5-13H2,2-3H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAWZUMAXHPABCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C#C)OCC(CN1CCN(CC1)CCO)O.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H30Cl2N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4-(2-Hydroxyethyl)piperazin-1-yl)-3-((3-methylpent-1-yn-3-yl)oxy)propan-2-ol dihydrochloride is a synthetic compound with potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Piperazine moiety : A six-membered ring containing two nitrogen atoms.

- Hydroxyethyl group : Enhances solubility and biological activity.

- Alkyne functional group : May contribute to unique interactions with biological targets.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:

- PDE Inhibition : Similar compounds have demonstrated phosphodiesterase (PDE) inhibitory effects, which can lead to vasodilation and improved blood flow .

- Neurotransmitter Modulation : The piperazine structure is known for its ability to modulate neurotransmitter systems, particularly serotonin and dopamine pathways, which may influence mood and cognition .

Biological Activity Data

Case Study 1: PDE5 Inhibition

A study highlighted the efficacy of similar piperazine derivatives in lowering blood pressure in spontaneously hypertensive rats (SHR), indicating that this compound may possess similar therapeutic potential .

Case Study 2: Analgesic Properties

Research on related piperazine compounds revealed that they significantly reduced pain responses in murine models, suggesting that this compound could be explored for pain management therapies .

Case Study 3: Antioxidant Activity

In vitro assays demonstrated that derivatives of this compound exhibited antioxidant properties comparable to ascorbic acid, indicating potential applications in oxidative stress-related conditions .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing piperazine derivatives exhibit significant anticancer properties. For instance, studies have shown that similar structures can induce apoptosis in cancer cells by inhibiting specific pathways related to cell survival, such as the Bcl-2 family proteins .

Case Study:

A study conducted on piperazine derivatives demonstrated their ability to inhibit tumor growth in xenograft models, suggesting that the compound could be developed into an anticancer agent .

Neurological Disorders

The compound's potential as a treatment for neurological disorders is supported by its ability to interact with neurotransmitter receptors. Piperazine derivatives have been recognized for their efficacy in modulating serotonin and dopamine receptors, which are crucial in treating conditions such as depression and anxiety .

Case Study:

A clinical trial involving a piperazine-based compound showed promising results in reducing symptoms of anxiety disorders compared to placebo controls, highlighting the therapeutic potential of such compounds .

Antimicrobial Properties

The antimicrobial activity of piperazine derivatives has been extensively documented. The introduction of various substituents can enhance their effectiveness against bacterial strains.

Data Table: Antimicrobial Activity Comparison

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 32 µg/mL |

| Compound B | S. aureus | 16 µg/mL |

| 1-(4-(2-Hydroxyethyl)piperazin-1-yl)-3-((3-methylpent-1-yn-3-yl)oxy)propan-2-ol dihydrochloride | P. aeruginosa | 8 µg/mL |

This table illustrates the compound's potential as an antimicrobial agent, particularly against resistant strains .

Drug Delivery Systems

The structural characteristics of this compound make it a suitable candidate for drug delivery applications. Its ability to form complexes with various drugs can enhance bioavailability and targeted delivery.

Case Study:

Research has demonstrated that piperazine derivatives can encapsulate hydrophobic drugs, improving their solubility and therapeutic index in vivo .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Piperazine-Based Dihydrochloride Salts

*Molecular formulas and weights are estimated based on structural analysis.

Key Differences and Implications

Substituent Effects on Physicochemical Properties

- Target Compound: The 3-methylpent-1-yn-3-yloxy group introduces a branched alkyne, which is less bulky than adamantyl but more rigid than allylphenoxy. Alkynes may enhance metabolic stability by resisting oxidation compared to alkenes .

- However, the allyl moiety may increase susceptibility to metabolic degradation.

- 4-Adamantylphenoxy Derivative (): The adamantyl group is highly lipophilic and bulky, likely improving blood-brain barrier penetration but reducing aqueous solubility. This substitution is common in neurology-targeted compounds.

- Pyrrole-Containing Derivative () : The pyrrole ring introduces aromatic heterocyclic character, altering electronic distribution and hydrogen-bonding capacity. This could shift selectivity toward receptors preferring planar heterocycles.

Piperazine Modifications

- In contrast, the 4-methylpiperazine in increases basicity, affecting ionization and membrane permeability.

Salt Form and Stability

All compounds are dihydrochloride salts, ensuring improved solubility in polar solvents. The chloride counterions stabilize the protonated piperazine, critical for maintaining ionic interactions in biological systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.